molecular formula C21H28N6O2 B5984941 4-[(E)-{2-[2,6-di(piperidin-1-yl)pyrimidin-4-yl]hydrazinylidene}methyl]benzene-1,3-diol

4-[(E)-{2-[2,6-di(piperidin-1-yl)pyrimidin-4-yl]hydrazinylidene}methyl]benzene-1,3-diol

Cat. No.: B5984941
M. Wt: 396.5 g/mol
InChI Key: YGRUJSFQNBARLB-PXLXIMEGSA-N
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Description

4-[(E)-{2-[2,6-di(piperidin-1-yl)pyrimidin-4-yl]hydrazinylidene}methyl]benzene-1,3-diol is a complex organic compound featuring a pyrimidine ring substituted with piperidine groups and a hydrazone linkage to a benzene ring with hydroxyl groups

Properties

IUPAC Name

4-[(E)-[[2,6-di(piperidin-1-yl)pyrimidin-4-yl]hydrazinylidene]methyl]benzene-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O2/c28-17-8-7-16(18(29)13-17)15-22-25-19-14-20(26-9-3-1-4-10-26)24-21(23-19)27-11-5-2-6-12-27/h7-8,13-15,28-29H,1-6,9-12H2,(H,23,24,25)/b22-15+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRUJSFQNBARLB-PXLXIMEGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=C2)NN=CC3=C(C=C(C=C3)O)O)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=NC(=NC(=C2)N/N=C/C3=C(C=C(C=C3)O)O)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[2,6-di(piperidin-1-yl)pyrimidin-4-yl]hydrazinylidene}methyl]benzene-1,3-diol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors such as 2,6-dichloropyrimidine with piperidine under basic conditions.

    Hydrazone Formation: The hydrazone linkage is formed by reacting the pyrimidine derivative with hydrazine hydrate.

    Coupling with Benzene Derivative: The final step involves coupling the hydrazone intermediate with a benzene derivative containing hydroxyl groups, typically under acidic or basic conditions to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[2,6-di(piperidin-1-yl)pyrimidin-4-yl]hydrazinylidene}methyl]benzene-1,3-diol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.

    Reduction: The hydrazone linkage can be reduced to form hydrazines.

    Substitution: The piperidine groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Hydrazines and related derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

4-[(E)-{2-[2,6-di(piperidin-1-yl)pyrimidin-4-yl]hydrazinylidene}methyl]benzene-1,3-diol has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Organic Synthesis: The compound can serve as a building block for synthesizing more complex molecules.

    Materials Science: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[2,6-di(piperidin-1-yl)pyrimidin-4-yl]hydrazinylidene}methyl]benzene-1,3-diol involves its interaction with molecular targets such as enzymes or receptors. The piperidine groups and the hydrazone linkage play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,6-di(piperidin-1-yl)pyrimidine derivatives: These compounds share the pyrimidine core and piperidine substitutions.

    Hydrazone derivatives: Compounds with hydrazone linkages similar to 4-[(E)-{2-[2,6-di(piperidin-1-yl)pyrimidin-4-yl]hydrazinylidene}methyl]benzene-1,3-diol.

Uniqueness

This compound is unique due to the combination of its pyrimidine core, piperidine substitutions, and hydrazone linkage to a benzene ring with hydroxyl groups. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications.

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